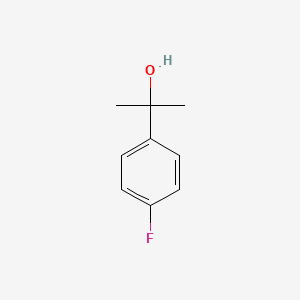

2-(4-Fluorofenil)-2-propanol

Descripción general

Descripción

The compound "2-(4-Fluorophenyl)-2-propanol" is a chemical of interest due to its potential applications in various fields, including medicinal chemistry and materials science. While the provided data does not directly discuss this compound, it includes information on structurally related compounds that can offer insights into the properties and synthesis of "2-(4-Fluorophenyl)-2-propanol".

Synthesis Analysis

The synthesis of related fluorinated compounds has been explored in several studies. For instance, the synthesis of a chromanol analogue with a fluorophenyl group was achieved by tethering a methyl group to a phenolic aromatic ring, which resulted in high affinity for the NMDA receptor . Another study reported the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride through amination and cyclization, highlighting a method that could potentially be adapted for the synthesis of "2-(4-Fluorophenyl)-2-propanol" . Additionally, the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involved the reaction of phenol with hexafluoroacetone , suggesting a possible route for introducing fluorine into the target compound.

Molecular Structure Analysis

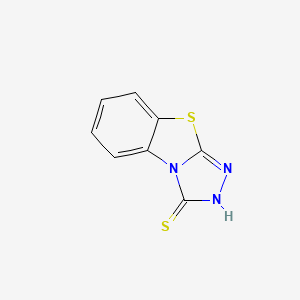

The molecular structure of compounds similar to "2-(4-Fluorophenyl)-2-propanol" has been determined using various techniques. For example, the crystal structure of a compound with a 4-fluorophenyl group was elucidated, revealing dihedral angles between the triazole ring and two benzene rings, which could be relevant when considering the spatial arrangement of "2-(4-Fluorophenyl)-2-propanol" . The importance of intermolecular hydrogen bonding in stabilizing the structure was also noted .

Chemical Reactions Analysis

The reactivity of fluorophenyl groups has been studied, particularly in the context of cyclization reactions. A rhodium-catalyzed cyclization of 3-(2-fluorophenyl)propanols to chromans was described, which could be relevant to understanding the reactivity of the hydroxyl group in "2-(4-Fluorophenyl)-2-propanol" . Additionally, the formation of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides involved reactions with benzaldehydes, indicating the potential for "2-(4-Fluorophenyl)-2-propanol" to participate in similar condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds have been a subject of interest due to their unique characteristics. For instance, the mesogenic properties of fluoro-substituted compounds were investigated, providing insights into their birefringence and dielectric anisotropy . The specific rotation of 2-fluoro-2-phenyl propanoic acid was determined, which could be indicative of the chiroptical properties that "2-(4-Fluorophenyl)-2-propanol" might exhibit .

Aplicaciones Científicas De Investigación

Síntesis de Derivados de 2-Amino-4-Arilpirimidina

2-(4-Fluorofenil)-2-propanol se puede utilizar como nucleófilo en la síntesis de derivados de 2-amino-4-arilpirimidina. Estos derivados son significativos debido a sus posibles actividades farmacológicas, incluidas las propiedades antivirales, antiinflamatorias y anticancerígenas .

Preparación de Feniletilaminas Primarias Ortometiladas

Este compuesto es adecuado para preparar feniletilaminas primarias ortometiladas con varios sustituyentes en el anillo aromático. Estas preparaciones pueden llevar a la formación de complejos que contienen paladaciclos de seis miembros, que son valiosos en catálisis y síntesis orgánica .

Potencial Biológico de los Derivados de Indol

Los derivados de indol, que se pueden sintetizar a partir de this compound, muestran una amplia gama de actividades biológicas. Se ha encontrado que poseen actividades antivirales, antiinflamatorias, anticancerígenas, anti-VIH, antioxidantes, antimicrobianas, antituberculosas, antidiabéticas, antimaláricas y anticolinesterásicas .

Síntesis Divergente de Colorantes Directos

Los derivados de this compound pueden servir como intermediarios en la síntesis divergente de colorantes directos. Estos colorantes se caracterizan por su insolubilidad en licor madre de diazotización acuosa, lo que permite una fácil aislamiento .

Investigación en Ciencia de Materiales

Los derivados del compuesto son relevantes para la investigación académica en el campo de la ciencia de materiales. Se pueden utilizar para crear nuevos materiales con propiedades ópticas o electrónicas específicas .

Síntesis de Cromóforos Reactivos

Las sales de 2-arilzoimidazolio cuaternizadas derivadas de this compound se describen como cromóforos reactivos valiosos. Estos son importantes para aplicaciones comerciales y se pueden utilizar para sintetizar una variedad de colorantes .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on “2-(4-Fluorophenyl)-2-propanol” and similar compounds could involve exploring their potential biological activities and therapeutic applications . Additionally, further studies could investigate the effects of fluorination on the conformational landscape and reactivity of these molecules .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURXIISLVHJNGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348482 | |

| Record name | 2-(4-Fluorophenyl)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

402-41-5 | |

| Record name | 2-(4-Fluorophenyl)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 402-41-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

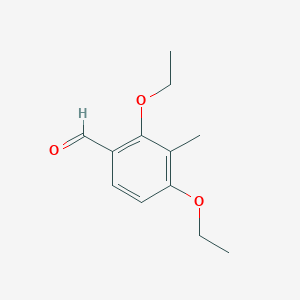

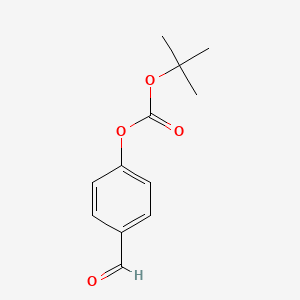

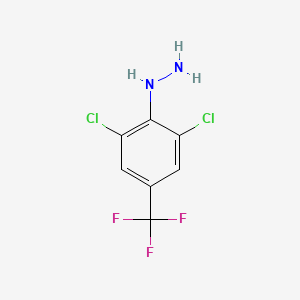

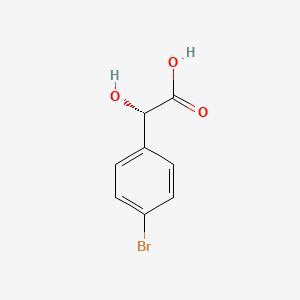

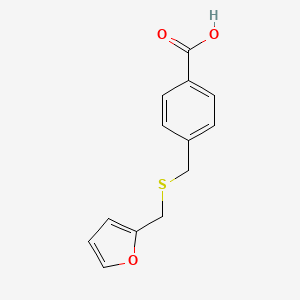

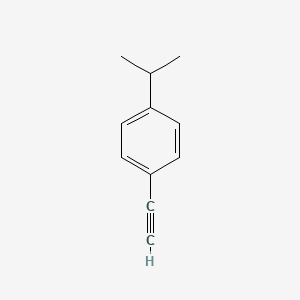

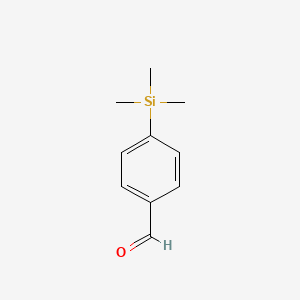

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B1298544.png)